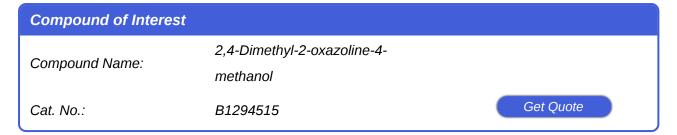


Spectroscopic Profile of 2,4-Dimethyl-2-oxazoline-4-methanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,4-Dimethyl-2-oxazoline-4-methanol** (CAS Registry Number: 39986-37-3). The information presented includes tabulated summaries of available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for the acquisition of such data, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,4-Dimethyl-2-oxazoline-4-methanol**.

Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.1570 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental ¹H and ¹³C NMR data for **2,4-Dimethyl-2-oxazoline-4-methanol** were not available in publicly accessible databases at the time of this compilation.



Infrared (IR) Spectroscopy

The following data was obtained from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm ⁻¹) | Intensity | Assignment (Tentative) |
|--------------------------------|-----------|------------------------------|
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1670 | Medium | C=N stretch (oxazoline ring) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The following data was obtained from the electron ionization (EI) mass spectrum available in the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Assignment (Tentative) |
|-----|------------------------|--|
| 114 | 100 | [M - CH ₃] ⁺ |
| 98 | 60 | [M - OCH ₃] ⁺ or [M - CH ₂ OH] ⁺ |
| 86 | 85 | [M - C2H5O]+ |
| 70 | 45 | Further fragmentation |
| 56 | 70 | Further fragmentation |
| 43 | 95 | [C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,4-Dimethyl-2-oxazoline-4-methanol** would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The data would be collected over a spectral width of approximately 0-12 ppm. Key parameters to be recorded would include chemical shifts (δ) in parts per million (ppm) relative to TMS, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 75 MHz or higher. The spectrum would be recorded over a spectral width of approximately 0-220 ppm. The chemical shifts of all unique carbon atoms would be reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Gas-Phase IR: A small amount of the volatile sample would be introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The spectrum would be recorded over the mid-infrared range, typically 4000-400 cm⁻¹.
- Liquid-Phase IR: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr) and the spectrum recorded.
- Attenuated Total Reflectance (ATR)-IR: A drop of the liquid sample would be placed directly onto the ATR crystal (e.g., diamond or germanium) of the spectrometer.

The resulting spectrum would show the absorption of infrared radiation as a function of wavenumber (cm⁻¹), revealing the presence of specific functional groups.

Mass Spectrometry (MS)



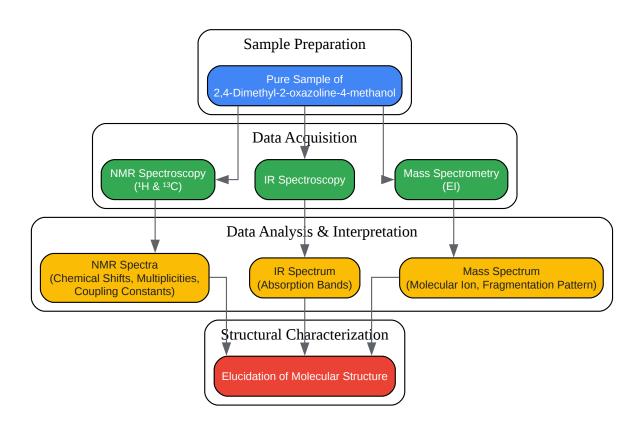
The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source.

- Sample Introduction: A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the EI source, the sample molecules would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-offlight analyzer).
- Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **2,4-Dimethyl-2-oxazoline-4-methanol**.





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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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